4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a difluoromethyl group, a dimethyl group, and a thienyl group attached to the pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also incorporate continuous flow microreactor systems to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the thienyl group may contribute to its overall stability and reactivity . These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-difluoromethylated pyridines: These compounds share the difluoromethyl group and pyridine core, but differ in their substitution patterns and overall structure.
4-pyridones/quinolones: These compounds also contain the difluoromethyl group and are used in various applications, including medicinal chemistry.
Uniqueness
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C14H13F2N3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H13F2N3S/c1-7-4-5-11(20-7)10-6-9(13(15)16)12-8(2)18-19(3)14(12)17-10/h4-6,13H,1-3H3 |
InChI Key |
BOILGLQACCSOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F |
Origin of Product |
United States |
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